molecular formula C28H48N2 B125733 N-Homogeranyl-mff CAS No. 147315-58-0

N-Homogeranyl-mff

Cat. No.: B125733
CAS No.: 147315-58-0
M. Wt: 412.7 g/mol
InChI Key: PYSOMVKWLNTIIA-VETHCYCDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Homogeranyl-mff typically involves the reaction of homogeranyl bromide with N-methyl-N’-farnesylformamidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Homogeranyl-mff undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of azides and other substituted derivatives.

Scientific Research Applications

N-Homogeranyl-mff has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of N-Homogeranyl-mff involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in the isoprenoid biosynthetic pathway. By inhibiting GGDPS, this compound disrupts the synthesis of geranylgeranyl diphosphate (GGPP), leading to reduced protein geranylgeranylation. This inhibition affects various cellular processes, including protein trafficking, cell signaling, and apoptosis .

Comparison with Similar Compounds

N-Homogeranyl-mff can be compared with other similar compounds, such as:

    Geranylgeranyl diphosphate (GGPP): A key intermediate in the isoprenoid biosynthetic pathway.

    Farnesyl diphosphate (FPP): Another important intermediate in the same pathway.

    Homogeranyl triazole bisphosphonates: Compounds with similar inhibitory effects on GGDPS

Uniqueness

This compound is unique due to its dual homogeranyl and farnesyl groups, which confer distinct chemical and biological properties. Its ability to inhibit GGDPS with high specificity and potency makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

147315-58-0

Molecular Formula

C28H48N2

Molecular Weight

412.7 g/mol

IUPAC Name

N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide

InChI

InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23?

InChI Key

PYSOMVKWLNTIIA-VETHCYCDSA-N

SMILES

CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C

Synonyms

N-homogeranyl-MFF
N-homogeranyl-N-methyl-N'-farnesylformamidine

Origin of Product

United States

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